molecular formula C6H2BrCl2NO2 B3057383 2-Bromo-3,4-dichloro-1-nitrobenzene CAS No. 80026-18-2

2-Bromo-3,4-dichloro-1-nitrobenzene

Cat. No. B3057383
CAS RN: 80026-18-2
M. Wt: 270.89 g/mol
InChI Key: UQXHDRHVSHCNGL-UHFFFAOYSA-N
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Patent
US04496390

Procedure details

Substituted nitrobenzenes, not hitherto described in the chemical literature, used in the preparation of substituted anilines as hereinbefore described in Reference Example 2, were prepared as follows: (a) 2,3-Dichloro-6-nitroaniline [29 g; prepared by a modification (reaction at 125° C.) of the procedure described by Beilstein and Kurbatow, Ann., 192, 235 (1878)] was dissolved with stirring at 55°-60° C. in glacial acetic acid (350 ml). A solution of sodium nitrite (11 g) in concentrated sulphuric acid (80 ml) was then added to the solution thus obtained with stirring over 15 minutes at a temperature of 55°-60° C. maintained by intermittent cooling with water. The red solution obtained was cooled to 15° C. and poured, with stirring, into a solution of cuprous bromide (20 g) in concentrated hydrobromic acid (200 ml) and ice (500 g). The mixture was allowed to attain laboratory temperature, heated for one hour at 60° C. and then steam-distilled. The distillate obtained was extracted with diethyl ether (6×500 ml). The combined ethereal extracts were washed successively with aqueous sodium hydroxide solution (2N; 3×750 ml and water (2×500 ml), dried over anhydrous sodium sulphate and filtered. The filtrate was evaporated to dryness to give a yellow powder, which was then crystallised from hexane (125 ml) to give 2-bromo-3,4-dichloronitrobenzene (26.7 g), m.p. 73° C., in the form of yellow crystals.
[Compound]
Name
Substituted nitrobenzenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
substituted anilines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11 g
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
cuprous bromide
Quantity
20 g
Type
reactant
Reaction Step Six
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Six
Quantity
200 mL
Type
reactant
Reaction Step Six
Quantity
350 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:8]([Cl:9])=[CH:7][CH:6]=[C:5]([N+:10]([O-:12])=[O:11])[C:3]=1N.N([O-])=O.[Na+].O.[BrH:18]>C(O)(=O)C.S(=O)(=O)(O)O>[Br:18][C:3]1[C:2]([Cl:1])=[C:8]([Cl:9])[CH:7]=[CH:6][C:5]=1[N+:10]([O-:12])=[O:11] |f:1.2|

Inputs

Step One
Name
Substituted nitrobenzenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
substituted anilines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(N)C(=CC=C1Cl)[N+](=O)[O-]
Step Four
Name
Quantity
11 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Six
Name
cuprous bromide
Quantity
20 g
Type
reactant
Smiles
Name
ice
Quantity
500 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
Br
Step Seven
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
with stirring over 15 minutes at a temperature of 55°-60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were prepared
CUSTOM
Type
CUSTOM
Details
prepared by a modification (reaction at 125° C.) of the procedure
DISSOLUTION
Type
DISSOLUTION
Details
, 192, 235 (1878)] was dissolved
CUSTOM
Type
CUSTOM
Details
thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
maintained
CUSTOM
Type
CUSTOM
Details
The red solution obtained
ADDITION
Type
ADDITION
Details
poured
TEMPERATURE
Type
TEMPERATURE
Details
heated for one hour at 60° C.
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
steam-distilled
CUSTOM
Type
CUSTOM
Details
The distillate obtained
EXTRACTION
Type
EXTRACTION
Details
was extracted with diethyl ether (6×500 ml)
WASH
Type
WASH
Details
The combined ethereal extracts were washed successively with aqueous sodium hydroxide solution (2N
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
3×750 ml and water (2×500 ml), dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give a yellow powder, which
CUSTOM
Type
CUSTOM
Details
was then crystallised from hexane (125 ml)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 26.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.